molecular formula C16H18N2O B1392549 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1243102-04-6

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1392549
CAS No.: 1243102-04-6
M. Wt: 254.33 g/mol
InChI Key: TXXUBVOBIDPWCU-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

The foundation of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this unique class of five-membered heterocyclic compounds. Knorr's initial investigations arose from his attempts to synthesize quinoline derivatives with antipyretic activity, but his experiments serendipitously yielded a pyrazole derivative that he named antipyrine, which demonstrated significant analgesic, antipyretic, and antirheumatic properties. This accidental discovery marked the beginning of systematic pyrazole research and established the fundamental understanding that pyrazoles possess a five-membered aromatic ring structure consisting of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution.

The subsequent development of pyrazole synthesis methodology was advanced significantly by German chemist Hans von Pechmann, who in 1898 developed a classical method for pyrazole synthesis from acetylene and diazomethane. This early synthetic approach laid the groundwork for more sophisticated methods that would emerge throughout the twentieth century. The Knorr synthesis, involving the reaction of α-diketones with hydrazine or hydrazine derivatives, became a cornerstone methodology that continues to influence contemporary pyrazole synthesis. This historical progression established pyrazoles as a fundamental class of nitrogen-containing heterocycles with both theoretical significance and practical applications.

The recognition of pyrazoles in natural systems came later, with the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. This discovery challenged the earlier assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating their biological roles and potential therapeutic applications. The historical development of pyrazole chemistry demonstrates a progression from accidental discovery to systematic methodology, ultimately establishing these compounds as essential building blocks in modern medicinal chemistry and materials science.

Significance of Carbaldehyde Functionality in Heterocyclic Compounds

The incorporation of carbaldehyde functionality into heterocyclic systems represents a critical advancement in synthetic organic chemistry, providing versatile synthetic intermediates for the construction of complex molecular architectures. Pyrazole-4-carbaldehydes, in particular, have emerged as privileged structures due to their dual reactivity profile, combining the electronic properties of the pyrazole ring with the electrophilic character of the aldehyde group. This combination enables diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes that expand the synthetic utility of these compounds significantly.

The synthetic versatility of pyrazole-4-carbaldehydes is demonstrated through their application in various reaction types, including Vilsmeier-Haack reactions, oxidation processes, and condensation reactions with active methylene compounds. These aldehydes serve as key intermediates in the synthesis of more complex heterocyclic systems, including tricyclic structures formed through intramolecular cyclization reactions. The aldehyde functionality also enables the formation of important biological probes and pharmaceutical intermediates through reactions with semicarbazide, thiosemicarbazide, and hydroxylamine derivatives.

Research has demonstrated that heterocyclic carbaldehydes, including pyrazole derivatives, exhibit significant potential as building blocks for medicinal chemistry applications. The carbaldehyde group provides a reactive site for the introduction of various pharmacophoric elements, enabling the systematic modification of biological activity through structure-activity relationship studies. This functional group compatibility has led to the development of numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.

The electronic characteristics of the carbaldehyde group in heterocyclic systems also contribute to enhanced binding affinity with biological targets, making these compounds valuable in drug discovery programs. The ability to participate in hydrogen bonding interactions and coordinate with metal centers further expands the applications of pyrazole-4-carbaldehydes in both biological and materials chemistry contexts.

Position of 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde in Modern Chemical Research

This compound occupies a unique position in contemporary chemical research as a sophisticated example of structure-based molecular design, combining the well-established pyrazole core with strategic substitution patterns that enhance both synthetic utility and potential biological activity. The compound, identified by the Chemical Abstracts Service number 1243102-04-6, represents an advanced synthetic target that demonstrates the evolution of pyrazole chemistry from simple ring systems to complex, highly substituted derivatives with tailored properties.

The molecular structure of this compound incorporates several key design elements that position it at the forefront of modern heterocyclic chemistry. The cyclohexylphenyl substituent at the 3-position provides significant steric bulk and lipophilic character, properties that are increasingly recognized as important for biological activity and membrane permeability. The specific positioning of this substituent on the pyrazole ring creates a unique three-dimensional molecular architecture that can be exploited for selective binding interactions with biological targets.

Current research applications of this compound focus primarily on its utility as a synthetic intermediate in the preparation of more complex molecular structures. The compound has been employed in various coupling reactions and condensation processes, where the aldehyde functionality serves as a key reactive site for carbon-carbon and carbon-heteroatom bond formation. These synthetic applications demonstrate the compound's value in building molecular complexity through established organic transformations.

The following table summarizes key structural and physical properties of this compound based on available research data:

Property Value Reference
Chemical Abstract Service Number 1243102-04-6
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33
MDL Number MFCD15732318
Structural Classification Substituted pyrazole-4-carbaldehyde

The research significance of this compound extends beyond its immediate synthetic applications to encompass broader questions about structure-activity relationships in pyrazole chemistry. The systematic study of derivatives bearing different substitution patterns at the 3-position of the pyrazole ring provides valuable insights into the electronic and steric factors that govern both chemical reactivity and biological activity. This information contributes to the rational design of new pyrazole derivatives with enhanced properties for specific applications.

Modern computational chemistry approaches have been applied to understand the conformational preferences and electronic properties of this compound, providing theoretical frameworks for predicting its behavior in various chemical and biological contexts. These studies contribute to the broader understanding of how structural modifications to the pyrazole core influence molecular properties and, consequently, potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-11-15-10-17-18-16(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXUBVOBIDPWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C(C=NN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack (V-H) reaction is a prominent approach for introducing the aldehyde group at the 4-position of the pyrazole ring. This method involves generating a reactive electrophilic species from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then reacts with the pyrazole precursor.

Procedure:

Experimental Conditions:

Parameter Details
Solvent 1,1-Dichloroethane (DCE)
Temperature 0°C to room temperature
Reaction Time 3 hours
Yield Approximately 36% (from specific studies)

Reference: The synthesis of related pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack reaction is well-documented, with yields around 36% under optimized conditions.

Cyclization of Hydrazones Derived from Aromatic Ketones

Another key method involves synthesizing hydrazones from aromatic methyl ketones, followed by cyclization to form the pyrazole ring.

Procedure:

  • Hydrazone formation: Aromatic methyl ketones, such as 4-nitroacetophenone, are reacted with hydrazine derivatives to form hydrazones.
  • Cyclization: These hydrazones undergo cyclization in the presence of dehydrating agents or catalysts, forming the pyrazole core.
  • Formylation: The pyrazole derivatives are then subjected to formylation, often using POCl₃/DMF, to introduce the aldehyde group.

Reaction Conditions:

Parameter Details
Reagents Hydrazines, POCl₃, DMF
Solvent Ethanol or DCE
Temperature Room temperature for cyclization; 0°C for formylation
Yield Variable, often between 30-50%

Reference: This approach is detailed in the synthesis of substituted pyrazoles, with specific emphasis on aromatic hydrazones as intermediates.

Formation from Phenylhydrazones and Aromatic Ketones

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehyde derivatives can be achieved via phenylhydrazone intermediates reacting with aldehydes or ketones, followed by cyclization and formylation.

Procedure:

  • Hydrazone formation: Phenylhydrazines react with aromatic ketones to form hydrazones.
  • Cyclization: Under acidic or basic conditions, these hydrazones cyclize to form the pyrazole ring.
  • Formylation: The pyrazole ring is then selectively formylated using reagents such as POCl₃/DMF.

Experimental Data:

Reaction Conditions Operation Details Yield
Solvent N,N-Dimethylformamide (DMF)
Catalyst DMAP (Dimethylaminopyridine)
Temperature 0°C to room temperature 36% (from specific studies)

Reference: The synthesis of pyrazole-4-carbaldehyde derivatives from hydrazones using POCl₃/DMF has been reported with yields around 36%, indicating a reliable pathway.

Notes on Optimization and Yield Enhancement

  • Catalysts: The use of DMAP enhances the yield and reaction rate during formylation.
  • Reaction Temperature: Maintaining low temperatures (0°C) during formylation minimizes side reactions.
  • Purification: Flash chromatography using DCM/EtOAc (1:1) effectively isolates the desired aldehyde.

Summary Data Table

Method Key Reagents Solvent Temperature Reaction Time Typical Yield Remarks
Vilsmeier-Haack POCl₃ + DMF 1,1-Dichloroethane 0°C to RT 3 hours ~36% Widely used for formylation of pyrazoles
Hydrazone Cyclization Aromatic ketones + hydrazine derivatives Ethanol / DCE RT Variable 30-50% Suitable for substituted pyrazoles
Phenylhydrazone + POCl₃/DMF Phenylhydrazines + aromatic ketones DMF 0°C 3 hours ~36% Efficient for targeted substitution

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study showed that compounds with similar structural motifs inhibited the growth of breast cancer and colorectal cancer cells with GI values indicating substantial activity at concentrations as low as 10 μM.
CompoundCell Line TestedGI Value (%) at 10 μM
This compoundMDA-MB-231 (Breast)78.5
This compoundHCT-116 (Colorectal)65.2
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, comparable to standard antibiotics like ciprofloxacin.

2. Biological Studies

Research has focused on the compound's interaction with various biological targets:

  • Enzyme Inhibition : The aldehyde group can participate in nucleophilic addition reactions, potentially leading to the inhibition of key enzymes involved in cancer progression.
  • Receptor Binding : Initial binding affinity studies suggest that this compound may interact with dopamine and serotonin receptors, indicating potential applications in neuropharmacology.

3. Materials Science

The unique properties of this compound make it a candidate for developing new materials:

  • Polymer Synthesis : Its reactivity can be exploited in polymer chemistry, where it may serve as a monomer or crosslinking agent to create novel polymeric materials with specific mechanical properties.

Case Study 1: Anticancer Activity

A study conducted on the anticancer potential of pyrazole derivatives included this compound, revealing that it significantly inhibited the proliferation of MDA-MB-231 breast cancer cells through apoptosis induction mechanisms. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine) at the 3-position enhance antibacterial activity, particularly against Gram-negative strains .
  • Heterocyclic substituents (e.g., furan-2-yl) significantly improve potency, with 5a (MIC 1–4 µg/mL) outperforming amoxicillin .
  • Methoxy groups increase lipophilicity and antifungal activity but may reduce bacterial efficacy compared to furan derivatives .

Anticancer and Antioxidant Activity

Compound Name Substituents (Position 3) Key Activities Reference Evidence
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Antioxidant and anti-inflammatory (4c, 4e comparable to standards)
3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde Coumarin-thiazole hybrid Antiproliferative (HeLa, MCF7, A549 cells; IC50 < Nocodazole)

Key Findings :

  • Antioxidant activity correlates with electron-donating groups (e.g., benzoyl), with 4c and 4e showing near-standard efficacy in radical scavenging assays .
  • Hybrid structures incorporating chromene or thiazole moieties exhibit potent anticancer activity, likely due to DNA intercalation or kinase inhibition .

Key Findings :

  • Microwave synthesis reduces reaction times (e.g., from hours to minutes) and improves yields compared to conventional methods .
  • Vilsmeier-Haack cyclization remains a robust method for introducing formyl groups at the 4-position .

Structural and Physicochemical Properties

  • Lipophilicity : Cyclohexyl and aryl groups increase logP values, enhancing blood-brain barrier penetration .
  • Stability : Aldehyde functionality may render compounds air-sensitive, requiring inert storage conditions .
  • Crystallography : Pyrazole rings adopt planar conformations, with substituents influencing packing via van der Waals interactions .

Biological Activity

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : This method is commonly used to introduce formyl groups into aromatic compounds, making it suitable for synthesizing pyrazole derivatives.
  • Hydrazone Formation : Reactions involving hydrazones and phenylhydrazine derivatives also contribute to the synthesis of this compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests its potential use in managing inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
  • Induction of Apoptosis : The compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in malignant cells .

Case Studies and Research Findings

Numerous studies have explored the biological activity of related pyrazole compounds. Below is a summary table highlighting key findings from selected research:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated efficacy against various bacterial strains.
Anti-inflammatoryShowed significant inhibition of COX-2 activity.
AnticancerInduced apoptosis in breast cancer cell lines.
AntitubercularExhibited activity against Mycobacterium tuberculosis.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde, and how can structural purity be confirmed?

Answer:
The synthesis of pyrazole-4-carbaldehyde derivatives typically employs Vilsmeier-Haack formylation and nucleophilic substitution . For example:

  • Vilsmeier-Haack reaction : Reacting 3-methyl-1-arylpyrazol-5(4H)-ones with POCl₃ and DMF yields 1-aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydes .
  • Nucleophilic substitution : Substituting chlorine in 5-chloro-pyrazole derivatives with phenols (e.g., cyclohexylphenol) under basic conditions (K₂CO₃) produces target compounds .

Structural confirmation involves:

  • Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C=O bond at ~1.21 Å) .
  • NMR spectroscopy : Aldehyde protons appear as sharp singlets near δ 9.8–10.2 ppm, while cyclohexyl protons show multiplet signals at δ 1.2–2.5 ppm .

Advanced: How can computational chemistry optimize the synthesis of pyrazole-4-carbaldehyde derivatives?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance:

  • Reaction path searches identify energy barriers for key steps (e.g., formylation or substitution), guiding solvent and catalyst selection .
  • Machine learning models trained on experimental datasets (e.g., reaction yields, substituent effects) can prioritize high-probability synthetic routes .

Basic: What spectroscopic techniques are most effective for characterizing pyrazole-4-carbaldehyde derivatives?

Answer:

  • SC-XRD : Resolves crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the aldehyde group) .
  • FT-IR : Aldehyde C=O stretches appear at ~1680–1720 cm⁻¹, while pyrazole ring vibrations occur at ~1500–1600 cm⁻¹ .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₈N₂O: m/z 255.14) .

Advanced: What strategies resolve discrepancies in biological activity data among structurally similar pyrazole derivatives?

Answer:

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial activity varies due to substituent electronegativity; CF₃ groups enhance potency vs. CH₃) .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., cyclohexylphenyl groups may sterically hinder interactions with bacterial enzymes) .
  • Dose-response studies : Control for assay conditions (e.g., pH, solvent) that alter compound solubility and bioavailability .

Basic: What are the common pharmacological targets evaluated for pyrazole-4-carbaldehyde derivatives?

Answer:

  • Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays, with MIC values <50 µg/mL reported for chloro-substituted derivatives .
  • Anti-inflammatory targets : COX-2 inhibition measured via ELISA, with IC₅₀ values correlated to electron-withdrawing substituents (e.g., NO₂, CF₃) .
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa), where fused pyrazolo[3,4-c]pyrazole systems show enhanced apoptosis induction .

Advanced: How can reactor design principles improve scalability in synthesizing pyrazole derivatives?

Answer:

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., Vilsmeier-Haack formylation), reducing side products .
  • Membrane separation : Purify intermediates via nanofiltration, achieving >95% yield in multi-step syntheses .
  • Process simulation : Aspen Plus® models optimize solvent recovery and catalyst reuse, minimizing waste .

Basic: What are key considerations in designing pyrazole-4-carbaldehyde analogs to enhance bioactivity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 increase electrophilicity, enhancing enzyme inhibition .
  • Steric bulk : Cyclohexylphenyl groups improve lipid solubility, aiding blood-brain barrier penetration for CNS targets .
  • Bioisosteres : Replace aldehydes with oximes or hydrazones to modulate reactivity and reduce toxicity .

Advanced: What role do fused heterocyclic systems play in expanding the application scope of pyrazole-4-carbaldehydes?

Answer:

  • Pyrazolo[3,4-c]pyrazoles : Synthesized via hydrazine cyclization of azido-pyrazole aldehydes, these systems exhibit dual kinase inhibition (e.g., EGFR and VEGFR2) .
  • Thieno[2,3-c]pyrazoles : Prepared via aldehyde-thiophene cyclocondensation, showing red-shifted fluorescence for optoelectronic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
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3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde

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